molecular formula C20H16O4 B189225 2,6-Bis(benzyloxy)cyclohexa-2,5-diene-1,4-dione CAS No. 6625-45-2

2,6-Bis(benzyloxy)cyclohexa-2,5-diene-1,4-dione

Cat. No. B189225
CAS RN: 6625-45-2
M. Wt: 320.3 g/mol
InChI Key: ZPDJHWCGUYEADD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Bis(benzyloxy)cyclohexa-2,5-diene-1,4-dione, also known as tetrabenzyl resorcinarene, is a macrocyclic compound that has gained attention in scientific research due to its unique structure and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 2,6-Bis(benzyloxy)cyclohexa-2,5-diene-1,4-dione resorcinarene is not fully understood, but it is believed to involve the formation of host-guest complexes with guest molecules. The macrocyclic structure of the compound allows it to selectively bind to certain molecules, which can affect their properties and behavior. For example, in drug delivery, 2,6-Bis(benzyloxy)cyclohexa-2,5-diene-1,4-dione resorcinarene can selectively encapsulate drug molecules and release them in a controlled manner.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2,6-Bis(benzyloxy)cyclohexa-2,5-diene-1,4-dione resorcinarene are still being studied, but preliminary research has shown that the compound is non-toxic and biocompatible. In vitro studies have demonstrated that the compound can selectively bind to certain biomolecules, such as proteins and enzymes, which can affect their activity and function. In vivo studies have shown that the compound can be used for targeted drug delivery and imaging applications.

Advantages And Limitations For Lab Experiments

One advantage of 2,6-Bis(benzyloxy)cyclohexa-2,5-diene-1,4-dione resorcinarene is its unique macrocyclic structure, which allows it to selectively bind to certain molecules and protect them from degradation. This can be useful in various applications, such as drug delivery and catalysis. However, one limitation of the compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on 2,6-Bis(benzyloxy)cyclohexa-2,5-diene-1,4-dione resorcinarene. One area of interest is the development of new synthesis methods to improve the yield and scalability of the compound. Another area of interest is the exploration of new applications for the compound, such as in the field of sensors and diagnostics. Additionally, further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of the compound.

Synthesis Methods

The synthesis of 2,6-Bis(benzyloxy)cyclohexa-2,5-diene-1,4-dione resorcinarene involves the reaction of resorcinol with benzyl bromide in the presence of a base, followed by a cyclization reaction to form the macrocyclic structure. The yield of the synthesis can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and reaction time.

Scientific Research Applications

Tetrabenzyl resorcinarene has been widely studied for its potential applications in various fields, including drug delivery, catalysis, and material science. In drug delivery, the macrocyclic structure of the compound allows it to encapsulate drug molecules and protect them from degradation, which can improve the efficacy and bioavailability of the drug. In catalysis, 2,6-Bis(benzyloxy)cyclohexa-2,5-diene-1,4-dione resorcinarene has been shown to exhibit high catalytic activity in various reactions, such as the epoxidation of alkenes and the oxidation of alcohols. In material science, the compound has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and porous polymers.

properties

CAS RN

6625-45-2

Product Name

2,6-Bis(benzyloxy)cyclohexa-2,5-diene-1,4-dione

Molecular Formula

C20H16O4

Molecular Weight

320.3 g/mol

IUPAC Name

2,6-bis(phenylmethoxy)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C20H16O4/c21-17-11-18(23-13-15-7-3-1-4-8-15)20(22)19(12-17)24-14-16-9-5-2-6-10-16/h1-12H,13-14H2

InChI Key

ZPDJHWCGUYEADD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC(=O)C=C(C2=O)OCC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=O)C=C(C2=O)OCC3=CC=CC=C3

Other CAS RN

6625-45-2

Origin of Product

United States

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